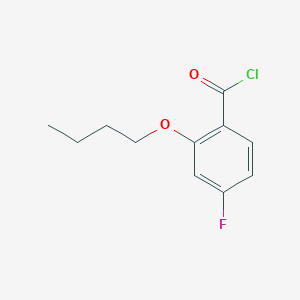

2-n-Butoxy-4-fluorobenzoyl chloride

Description

2-n-Butoxy-4-fluorobenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride core substituted with a fluorine atom at the 4-position and an n-butoxy group at the 2-position. Its molecular structure combines electrophilic reactivity at the carbonyl carbon with steric and electronic effects imparted by the substituents. The n-butoxy group (C₄H₉O) contributes to increased lipophilicity compared to simpler benzoyl chlorides, influencing solubility and reactivity patterns. This compound is typically employed in organic synthesis as an acylating agent, particularly in the preparation of esters, amides, or pharmaceutical intermediates.

Properties

IUPAC Name |

2-butoxy-4-fluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-7-8(13)4-5-9(10)11(12)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXDGHNGSKYQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butoxy-4-fluorobenzoyl chloride typically involves the reaction of 2-n-butoxy-4-fluorobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxy-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions with aromatic compounds, resulting in the formation of ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Friedel-Crafts Acylation: Catalysts such as aluminum chloride or iron(III) chloride are used to facilitate the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Ketones: Formed through Friedel-Crafts acylation with aromatic compounds.

Scientific Research Applications

2-n-Butoxy-4-fluorobenzoyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying their structure and function.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-n-Butoxy-4-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-n-Butoxy-4-fluorobenzoyl chloride | 2-n-butoxy, 4-fluoro, benzoyl chloride | C₁₁H₁₂ClFO₂ | ~230.68 (estimated) | Bulky butoxy group, moderate lipophilicity |

| 4-Fluorobenzoyl chloride | 4-fluoro, benzoyl chloride | C₇H₄ClFO | 158.56 | Simple structure, high reactivity |

| 4-[(2-Fluorophenyl)methoxy]-3-methoxybenzoyl chloride | 2-fluorobenzyloxy, 3-methoxy, benzoyl chloride | C₁₅H₁₁ClFO₃ | 303.70 | Multiple electron-withdrawing groups |

| 2-Bromo-4-fluorobenzylamine hydrochloride | 2-bromo, 4-fluoro, benzylamine hydrochloride | C₇H₈BrF₂N·HCl | 268.51 | Different functional group (amine salt) |

Reactivity and Electronic Effects

- Electrophilicity: The fluorine atom at the 4-position in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the carbonyl carbon.

- Steric Hindrance : The ortho-positioned n-butoxy group introduces steric bulk, which may slow nucleophilic acyl substitution reactions compared to unsubstituted or para-substituted analogs like 4-fluorobenzoyl chloride.

Solubility and Physicochemical Properties

- Lipophilicity: The n-butoxy group significantly increases lipophilicity, rendering this compound less water-soluble than 4-fluorobenzoyl chloride. This property may limit its utility in aqueous-phase reactions but enhance compatibility with nonpolar solvents.

- Comparative Stability : Fluorinated benzoyl chlorides are generally moisture-sensitive, but the steric bulk of the n-butoxy group might marginally improve stability by hindering hydrolysis compared to less-substituted derivatives .

Biological Activity

2-n-Butoxy-4-fluorobenzoyl chloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a butoxy group and a fluorine atom attached to a benzoyl chloride moiety. These structural features contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with fluorine substitutions often exhibit enhanced biological activity. The presence of the fluorine atom in this compound has been linked to increased lipophilicity, which can enhance membrane permeability and improve interaction with biological targets .

Minimum Inhibitory Concentrations (MIC) :

The effectiveness of this compound against various microbial strains has been evaluated. For instance, in studies involving fluoroaryl compounds, similar structures demonstrated significant antimicrobial activity against Staphylococcus aureus, with MIC values as low as 16 µM for related compounds . While specific data for this compound is limited, it is reasonable to hypothesize similar efficacy based on structural analogs.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets. The butoxy group may enhance solubility in lipid membranes, facilitating cellular uptake. Once inside the cell, it may interfere with essential biochemical pathways or cellular structures, leading to antimicrobial activity .

Case Studies

- Antibacterial Activity : A study on fluoroaryl derivatives revealed that the introduction of fluorine significantly improved antibacterial efficacy against S. aureus. The structural modifications led to alterations in MIC values, indicating that similar modifications in this compound could yield potent antibacterial agents .

- Anticancer Potential : Research into fluorinated compounds has shown promise in anticancer applications. For example, certain fluoroaryl compounds demonstrated reduced mutagenicity and carcinogenicity due to fluorine's electron-withdrawing nature, which could apply to derivatives like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.